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molecular formula C12H10F3NO2 B3052887 Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide CAS No. 475480-98-9

Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide

Cat. No. B3052887
M. Wt: 257.21 g/mol
InChI Key: GDBJQVBITXTAMN-UHFFFAOYSA-N
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Patent
US06642389B2

Procedure details

18.5 g of the above prepared 4,5-dimethyl-2-(4-trifluoromethyl-phenyl)-oxazole 3-oxide (72 mmol) was dissolved in 250 ml of CH2Cl2 and treated with 7.909 ml of POCl3 (86.4 mmol). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2 and drying of the combined organic layers over magnesium sulfate left, after evaporation of the solvents, 19.78 g of crude product as light brown crystals, which was used as such for the next step.
Quantity
72 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.909 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].O=P(Cl)(Cl)[Cl:21]>C(Cl)Cl>[Cl:21][CH2:1][C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
72 mmol
Type
reactant
Smiles
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)[O-]
Step Two
Name
Quantity
7.909 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic layers over magnesium sulfate
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents, 19.78 g of crude product as light brown crystals, which

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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